

Application Notes and Protocols for Non-Destructive Testing of E235 Steel Welds

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Compound of Interest

Compound Name: E235

Cat. No.: B1663354

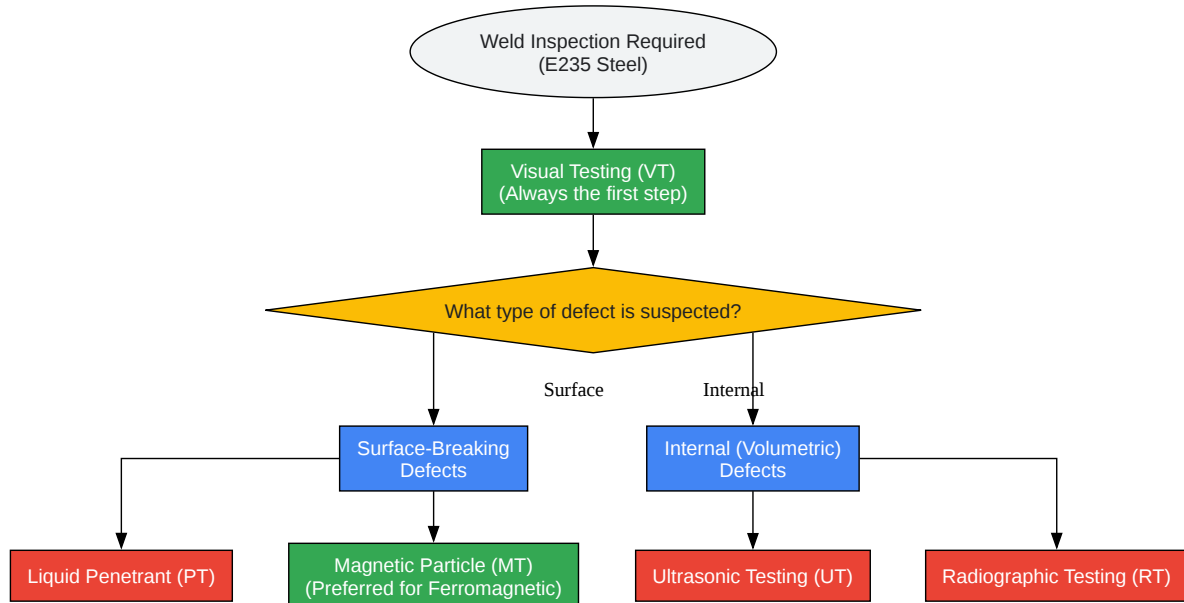
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Introduction

E235 is a widely used non-alloy structural steel known for its good weldability and mechanical properties. It is frequently employed in construction, pipeline manufacturing, and general engineering. The integrity of welded joints in **E235** steel is paramount to ensure structural safety and reliability. Non-Destructive Testing (NDT) encompasses a group of analysis techniques used to evaluate the properties and integrity of a material, component, or system without causing damage.^{[1][2]} This document provides detailed application notes and experimental protocols for the primary NDT methods used to inspect **E235** steel welds, tailored for researchers and scientists in materials science and engineering.

Overview of NDT Method Selection for E235 Welds

The selection of an appropriate NDT method depends on the type of defect being sought (surface, near-surface, or internal), material properties, and the geometry of the weld. **E235** is a ferromagnetic carbon steel, which makes it suitable for methods like Magnetic Particle Testing.^[3] The following diagram illustrates a general logic for selecting the appropriate NDT method.



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Fig. 1: NDT method selection guide for **E235** steel welds.

Comparison of Applicable NDT Methods

The following table summarizes the primary NDT methods suitable for **E235** steel welds, outlining their principles, capabilities, and limitations.

NDT Method	Principle of Operation	Detectable Defects in E235 Welds	Advantages	Limitations
Visual Testing (VT)	Direct or indirect visual examination of the weld surface to identify visible discontinuities.[4]	Cracks, porosity, undercut, underfill, excessive reinforcement, spatter.[5]	Fast, inexpensive, requires minimal equipment, provides immediate results.	Only detects surface flaws; effectiveness is highly dependent on inspector skill and visual acuity.
Liquid Penetrant Testing (PT)	A liquid penetrant is applied to the surface and drawn into surface-breaking defects by capillary action. A developer then draws the penetrant out, making the flaw visible.[6][7]	Fine surface-breaking cracks, porosity, laps, and seams.[4]	Highly sensitive to small surface discontinuities, can be used on complex shapes, portable.	Only detects surface-breaking defects; requires thorough surface cleaning; not suitable for porous surfaces. [7]

Magnetic Particle Testing (MT)	<p>A magnetic field is induced in the ferromagnetic material (E235). Surface or near-surface flaws disrupt the magnetic flux, creating leakage fields that attract finely divided iron particles, forming a visible indication.[3][8]</p>	<p>Surface and slightly sub-surface cracks, porosity, inclusions, and lack of fusion.[3][9]</p>	<p>Fast, relatively inexpensive, highly sensitive to fine surface cracks, can detect near-surface flaws.[10]</p>	<p>Limited to ferromagnetic materials; magnetic field orientation is critical; cannot detect deep sub-surface defects.[3]</p>
Ultrasonic Testing (UT)	<p>High-frequency sound waves are introduced into the material. Reflections (echoes) from internal discontinuities are detected and analyzed to determine flaw size, location, and orientation.[4][11]</p>	<p>Internal cracks, porosity, slag inclusions, lack of fusion, and incomplete penetration.[11]</p>	<p>High sensitivity to planar defects, provides depth information, portable, no radiation hazard.</p>	<p>Requires a skilled operator for accurate interpretation; couplant is necessary; difficult on thin or complex welds.[12]</p>
Radiographic Testing (RT)	<p>X-rays or gamma rays are passed through the weld and expose a film or digital detector on the opposite side. Variations in</p>	<p>Internal cracks, porosity, inclusions, voids, and changes in thickness.[14]</p>	<p>Provides a permanent visual record (film); can inspect a wide range of materials and thicknesses.</p>	<p>Radiation hazard requires stringent safety protocols; less sensitive to planar defects unless oriented correctly; high</p>

material density and thickness, caused by defects, create a 2D image of the weld's internal structure.[4][13]

equipment cost.
[13]

Visual Testing (VT)

Application Note: VT is the most fundamental NDT method and should always be the first inspection step for any weld. It is used to identify macroscopic surface flaws and verify that the weld meets basic quality standards and dimensional specifications.

Experimental Protocol:

- Personnel Qualification: Inspector should be certified according to standards such as ISO 9712.
- Equipment: Good lighting (minimum 500 lux), magnifying glass (5x-10x), weld gauges (e.g., fillet gauges, bridge cam gauge), and measuring tools.[15]
- Surface Preparation: The weld surface and adjacent base metal must be clean and free from slag, spatter, oil, and other contaminants that could obscure vision.
- Procedure: a. Visually scan the entire weld length and adjacent heat-affected zone (HAZ). b. Check for surface-breaking cracks, which often appear as fine, linear indications. c. Identify and measure any surface porosity (visible pores or gas pockets). d. Use a weld gauge to measure for undercut (a groove melted into the base metal) and underfill (weld surface below the adjacent base metal).[15] e. Measure the weld reinforcement (excess metal) to ensure it is within the specified limits. f. Note the presence of any excessive spatter or arc strikes on the base material.[5]
- Evaluation: Compare observations against acceptance criteria defined in standards like ISO 5817 or project-specific requirements.[5]

- Reporting: Document the location, type, and size of all identified and acceptable/unacceptable discontinuities.

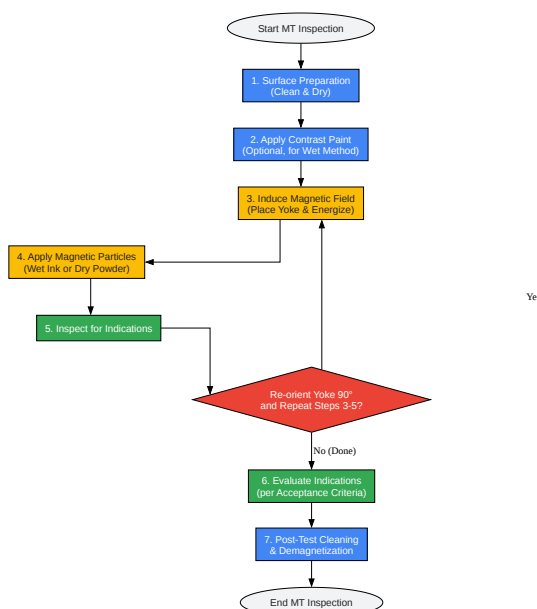
Magnetic Particle Testing (MT)

Application Note: As **E235** is a ferromagnetic carbon steel, MT is a highly effective and sensitive method for detecting surface and near-surface discontinuities.[9] It is particularly adept at finding fine, shallow cracks that may be missed by visual inspection.

Experimental Protocol:

- Personnel Qualification: Operator certified to a minimum of Level II in MT according to ISO 9712.
- Equipment: Electromagnetic yoke (AC/DC), black magnetic ink (wet particles) or dry powder, white contrast paint, UV-A lamp (for fluorescent particles), and a calibrated magnetic field indicator.
- Surface Preparation: The inspection surface must be clean and dry. For the wet method, a thin, smooth layer of white contrast paint is often applied to enhance visibility of black ink indications.
- Procedure: a. Position the electromagnetic yoke's legs on the surface of the weld area. b. Energize the yoke to induce a magnetic field in the component.[8] c. While the yoke is energized, apply the magnetic particles (wet ink or dry powder) to the area between the yoke's legs.[3] d. The particles will accumulate at any magnetic flux leakage fields, forming a visible indication of a discontinuity.[10] e. Inspect the area for indications. f. To ensure detection of flaws in all orientations, perform the inspection in two directions, with the second direction being approximately 90 degrees to the first.[3]
- Interpretation and Evaluation: Evaluate any relevant indications based on their size, shape, and location, according to the specified acceptance criteria (e.g., ISO 23278).
- Post-Testing: Clean the surface to remove all particles and contrast paint. If required, demagnetize the component.

- Reporting: Document all test parameters, equipment used, and the location, size, and classification of any defects found.



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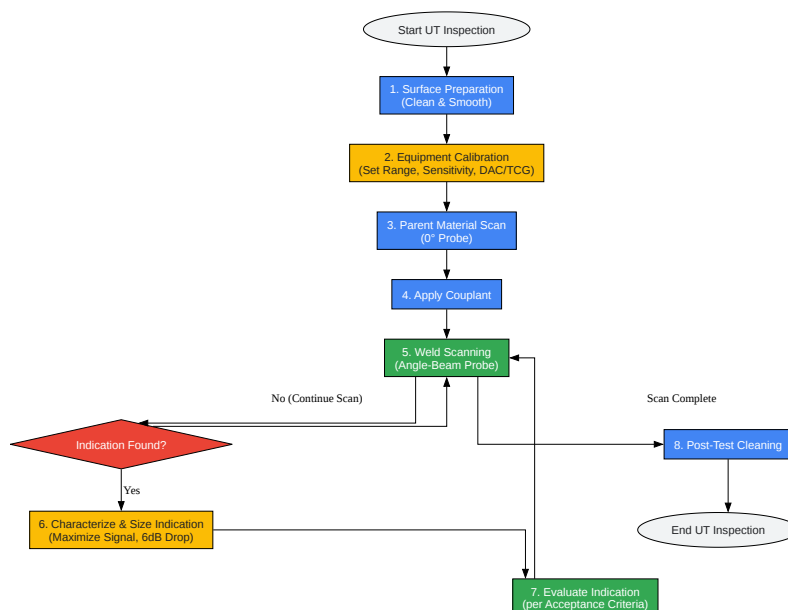
Fig. 2: Experimental workflow for Magnetic Particle Testing (MT).

Ultrasonic Testing (UT)

Application Note: UT is the primary method for detecting internal, volumetric defects in **E235** steel welds, such as lack of fusion, slag inclusions, and internal cracking.[11] Its high sensitivity to planar defects makes it crucial for critical applications. The velocity of a shear wave in carbon steel is approximately 3.2×10^3 m/s, a key parameter for calibration.[11]

Experimental Protocol:

- Personnel Qualification: Operator certified to a minimum of Level II in UT according to ISO 9712.
- Equipment: Calibrated ultrasonic flaw detector, appropriate angle-beam shear wave transducers (e.g., 2.5 to 5 MHz frequency), a normal (0-degree) longitudinal wave transducer, calibration blocks (e.g., V1/V2 blocks), and couplant (e.g., grease or gel).[11]
- Surface Preparation: The scanning surface must be smooth and clean to ensure proper acoustic coupling. Heavy scale or spatter must be removed.
- Calibration: a. Calibrate the instrument for the specific material (**E235** steel) and thickness using standard calibration blocks. b. Set the time base (range) and sensitivity. c. Construct a Distance Amplitude Correction (DAC) curve or use Time Corrected Gain (TCG) to compensate for signal attenuation over distance.[16]
- Procedure: a. Perform a scan of the parent material on both sides of the weld with the normal beam transducer to check for laminations.[12] b. Apply couplant to the scanning surface. c. Scan the weld using an angle-beam transducer. The angle should be chosen based on the weld joint geometry and thickness to ensure full coverage.[11] d. Move the probe in a raster pattern, perpendicular and parallel to the weld axis, ensuring overlap between scans. e. Observe the screen for any indications that rise above the reference level.
- Interpretation and Evaluation: a. When an indication is found, manipulate the probe to maximize the signal amplitude. b. Record the indication's location, peak amplitude, and sound path length.[17] c. Use sizing techniques (e.g., 6 dB drop method) to estimate the flaw's dimensions.[16] d. Evaluate the flaw against acceptance criteria from standards like ISO 11666.
- Post-Testing: Remove all couplant from the component surface.[17]
- Reporting: Prepare a detailed report including the test procedure, equipment details, calibration data, a sketch of the weld showing indication locations, and the evaluation of each indication.[12][17]



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Fig. 3: Experimental workflow for Ultrasonic Testing (UT) of welds.

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